N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide is a synthetic small molecule characterized by a benzo[cd]indole core fused with a butanamide side chain modified with a p-tolylthio group. The butyl group at the 1-position of the indole ring enhances lipophilicity, while the p-tolylthio moiety introduces steric and electronic effects that may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methylphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c1-3-4-16-28-23-15-14-22(20-7-5-8-21(25(20)23)26(28)30)27-24(29)9-6-17-31-19-12-10-18(2)11-13-19/h5,7-8,10-15H,3-4,6,9,16-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQNLWAVIURARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCSC4=CC=C(C=C4)C)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
Antitumor Activity
Preliminary studies suggest that N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide may inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G1/S checkpoint.
Inhibition of BET Bromodomain Proteins
The compound has been identified as an effective inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play crucial roles in regulating gene expression related to cancer and inflammation. By inhibiting these proteins, the compound could be utilized in treating various malignancies and inflammatory diseases .
Potential for Treating Autoimmune Diseases
Given its ability to modulate immune responses, this compound may also have applications in treating autoimmune disorders. The inhibition of BET proteins can lead to decreased inflammatory cytokine production, which is beneficial in conditions like rheumatoid arthritis and lupus .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Study 1: Antitumor Effects
A study published in PubMed demonstrated that derivatives of the benzo[cd]indole framework exhibit significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Inhibition of Inflammatory Responses
Research indicated that compounds similar to this compound could effectively reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide
- Structural Differences : Replaces the benzo[cd]indole core with a benzo[d]thiazole ring and substitutes the p-tolylthio group with a 4-fluorophenylsulfonyl moiety.
- The benzo[d]thiazole ring may confer different π-stacking behavior and metabolic stability due to its smaller heterocyclic system.
N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy) Butanamide (NB)
- Structural Differences: Features a phenoxy linker with nitroso and hydroxymethyl substituents instead of the benzo[cd]indole system.
- Functional Implications: The nitroso group enables photochemical crosslinking, making NB suitable for bioadhesive applications (e.g., tissue engineering), unlike the target compound, which lacks photoreactive groups . The aminoethyl side chain enhances water solubility, contrasting with the butyl group in the target molecule.
N-(4-(5-Chloropyridin-3-yl)Phenyl)-2-(2-(Cyclopropanesulfonamido)Pyrimidin-4-yl)Butanamide
- Structural Differences : Incorporates a pyrimidine-pyridine hybrid system and cyclopropanesulfonamido substituent.
- The benzo[cd]indole system in the target compound lacks direct evidence of CTPS1 inhibition . The cyclopropanesulfonamido group enhances enzyme-binding specificity compared to the p-tolylthio group.
Functional and Pharmacological Comparisons
Research Findings and Limitations
- Target Compound: Limited peer-reviewed data exist. Patent literature (e.g., EP 19305714-17) suggests structural similarities to CTPS1 inhibitors but lacks direct evidence of activity .
- Analogues :
- Sulfonyl-containing derivatives (e.g., 4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide) show improved solubility but reduced blood-brain barrier penetration compared to thioether analogs .
- Nitroso-functionalized butanamides (e.g., NB) are niche in biomedical engineering due to photoresponsiveness but lack therapeutic versatility .
Q & A
Q. What are the key synthetic pathways for preparing N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the benzo[cd]indole core via cyclization of substituted aniline derivatives under acidic or thermal conditions.
- Step 2: Introduction of the butyl group at the 1-position using alkylation reagents (e.g., 1-bromobutane) in the presence of a base such as K₂CO₃.
- Step 3: Sulfur-based coupling (e.g., thioether formation) between the 4-(p-tolylthio)butanamide moiety and the indole intermediate. Reaction conditions typically require anhydrous solvents (e.g., DMF) and catalysts like CuI for efficient cross-coupling .
Methodological Note: Monitor reaction progress via TLC/HPLC and optimize yields by adjusting solvent polarity (e.g., dichloromethane/ethanol gradients for purification) .
Q. How can the molecular structure of this compound be characterized?
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for the benzo[cd]indole core) and the p-tolylthio group (δ 2.3 ppm for methyl protons).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z ~439.5 (C₂₆H₂₉N₂O₂S⁺) .
- X-ray Crystallography: For absolute configuration determination, co-crystallize with heavy atoms (e.g., iodine derivatives) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM.
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
Data Interpretation: Compare IC₅₀ values with known inhibitors (e.g., staurosporine for kinases) to assess potency .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways using LC-MS/MS to identify degradation products.
- Target Engagement Studies: Employ thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to validate direct target binding in live cells .
Case Study: If in vitro kinase inhibition (IC₅₀ = 50 nM) does not translate to in vivo efficacy, investigate off-target effects via phosphoproteomics or CRISPR-Cas9 knockdown .
Q. What strategies optimize the compound’s selectivity for therapeutic targets?
- Structure-Activity Relationship (SAR): Modify the p-tolylthio group to introduce electron-withdrawing substituents (e.g., -CF₃) to enhance hydrogen bonding with target residues.
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to predict binding modes with homology-modeled targets (e.g., COX-2 or EGFR kinase) .
Experimental Validation: Synthesize analogs (e.g., 4-(4-fluorophenylthio) derivatives) and compare selectivity profiles using kinome-wide screening panels .
Q. How can synthetic impurities or byproducts be minimized during scale-up?
- Process Optimization: Replace batch reactions with flow chemistry to control exothermic steps (e.g., indole cyclization).
- Byproduct Analysis: Use LC-QTOF-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (e.g., reduce excess alkylating agents) .
Example: If a 15% yield loss occurs during the thioether coupling step, introduce scavenger resins (e.g., QuadraPure™) to trap unreacted intermediates .
Q. What analytical methods validate the compound’s stability under storage conditions?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.
- Stability-Indicating Assays: Use HPLC-DAD to monitor degradation products (e.g., hydrolysis of the amide bond at Rₜ = 8.2 min) .
Recommendation: Store lyophilized powder at -20°C in amber vials with desiccants to prevent oxidation of the thioether group .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across studies: How to address?
- Assay Standardization: Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) and cell passage numbers.
- Orthogonal Validation: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Case Example: A reported IC₅₀ of 10 nM (enzymatic assay) vs. 500 nM (cell-based assay) may reflect poor membrane permeability, which can be tested via PAMPA assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
